molecular formula C10H5ClFNO2 B13937975 7-Chloro-8-fluoroquinoline-3-carboxylic acid

7-Chloro-8-fluoroquinoline-3-carboxylic acid

Cat. No.: B13937975
M. Wt: 225.60 g/mol
InChI Key: PKKALIGFWDNKTA-UHFFFAOYSA-N
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Description

7-Chloro-8-fluoroquinoline-3-carboxylic acid is a chemical compound belonging to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms at the 7th and 8th positions of the quinoline ring, respectively, and a carboxylic acid group at the 3rd position. The molecular formula of this compound is C10H5ClFNO2, and it has a molecular weight of 225.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-fluoroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Vilsmeier-Haack reaction, which involves the formation of a formyl chloride intermediate that subsequently reacts with an amine to form the quinoline ring . The reaction conditions often include the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

7-Chloro-8-fluoroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-8-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as bacterial DNA gyrase, leading to the disruption of DNA replication and transcription. This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloroquinoline-3-carboxylic acid
  • 8-Fluoroquinoline-3-carboxylic acid
  • 6-Fluoroquinoline-3-carboxylic acid
  • 4-Chloro-7-fluoroquinoline

Uniqueness

7-Chloro-8-fluoroquinoline-3-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring, which can enhance its biological activity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H5ClFNO2

Molecular Weight

225.60 g/mol

IUPAC Name

7-chloro-8-fluoroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5ClFNO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-4H,(H,14,15)

InChI Key

PKKALIGFWDNKTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)C(=O)O)F)Cl

Origin of Product

United States

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